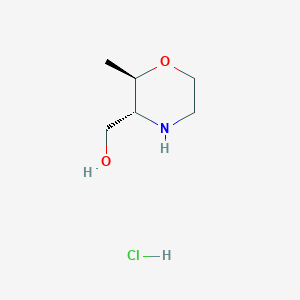![molecular formula C21H24AuClN2 B7980122 Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)](/img/structure/B7980122.png)
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I)
Vue d'ensemble
Description
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) is a useful research compound. Its molecular formula is C21H24AuClN2 and its molecular weight is 536.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalytic Applications : Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) is used as a catalyst in organic transformations. It is moderately air sensitive and can be stored in a dry place, mixed with stoichiometric Ag(I) salts to form the active catalyst in situ. Excess silver salts can lead to undesired side reactions (Obradors & Echavarren, 2011).
Ligand-Based Control of Nuclearity : This compound supports gold(I) sulfide complexes of varying nuclearity and charge. It forms a monomeric cation when used with specific ligands, and the sterically demanding ligands influence the formation of different types of gold(I) sulfides (Sato et al., 2021).
Electrochemical Reduction : It undergoes electrochemical and chemical reduction to produce a nucleophilic carbene, which is compatible with and persistent in certain ionic liquids (Gorodetsky et al., 2004).
Synthesis of Complexes : It is involved in the synthesis of various complexes, such as those with ruthenium, which show improved catalytic properties and thermal stability in comparison to their parent compounds (Huang et al., 1999).
Anticancer Properties : Gold(I) carbene complexes, including those derived from Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I), have shown promising anticancer properties in vitro. These complexes have been tested against lung cancer cells and compared with cisplatin for efficacy (Siciliano et al., 2011).
Hydrosilylation and Transfer Hydrogenation : The compound is used in iron(II) N-heterocyclic carbene complexes for hydrosilylation and transfer hydrogenation reactions (Hashimoto et al., 2012).
Propriétés
InChI |
InChI=1S/C21H24N2.Au.ClH/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-12H,1-6H3;;1H/q;+1;/p-1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUIKJIITPMUAT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CN([C]2)C3=C(C=C(C=C3C)C)C)C.Cl[Au] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24AuClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]gold(I) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




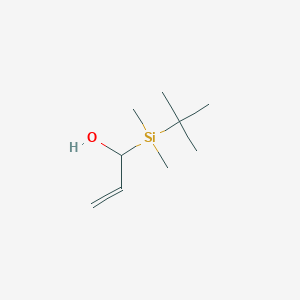
![(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide](/img/structure/B7980043.png)
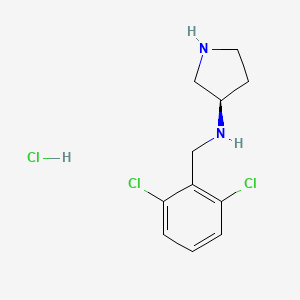
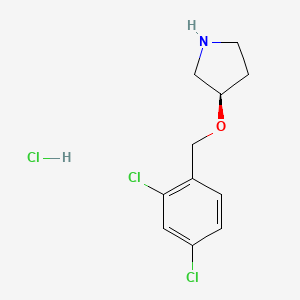
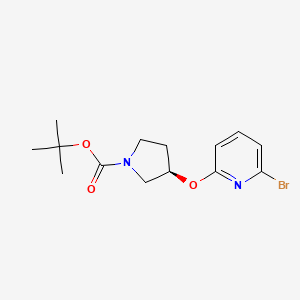
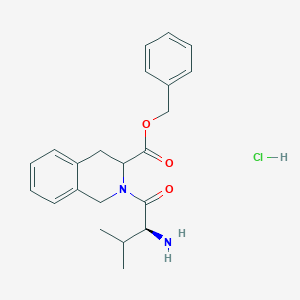

![Bicyclo[4.2.0]octa-1,3,5,7-tetraene-7-carbonitrile](/img/structure/B7980090.png)
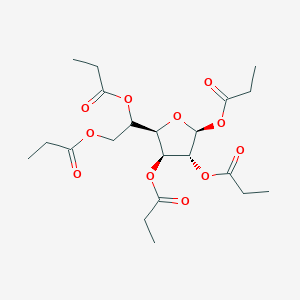
![Ethyl 1-oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B7980109.png)

![(2R,4aR,6S,7R,8R,8aR)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B7980127.png)
